4-bromo-1'-ethyl-1H,1'H-3,4'-bipyrazole
Description
4-Bromo-1'-ethyl-1H,1'H-3,4'-bipyrazole is a brominated bipyrazole derivative featuring an ethyl group at the 1'-position of the pyrazole ring. This compound is part of a broader class of bipyrazole-based molecules, which are characterized by two pyrazole rings connected via a single bond.
Properties
IUPAC Name |
4-bromo-5-(1-ethylpyrazol-4-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c1-2-13-5-6(3-11-13)8-7(9)4-10-12-8/h3-5H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWJFWTVOPWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(C=NN2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1’-ethyl-1H,1’H-3,4’-bipyrazole typically involves the reaction of 4-bromopyrazole with 1-ethylpyrazole under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the bromine atom on the 4-bromopyrazole reacts with the ethyl group on the 1-ethylpyrazole . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-1’-ethyl-1H,1’H-3,4’-bipyrazole may involve large-scale batch reactions using similar palladium-catalyzed coupling methods. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1’-ethyl-1H,1’H-3,4’-bipyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out in solvents such as ethanol or dimethyl sulfoxide, under controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the electronic structure of the pyrazole rings .
Scientific Research Applications
Chemical Synthesis and Applications
Building Block for Heterocycles
4-Bromo-1'-ethyl-1H,1'H-3,4'-bipyrazole serves as a valuable building block in the synthesis of complex heterocyclic compounds. Its bromine substituent enhances reactivity, making it suitable for further functionalization through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. This property facilitates the development of novel materials with tailored properties for industrial applications.
Development of New Materials
The compound is also utilized in the production of new polymers and dyes. Its stability and reactivity allow for the creation of materials with specific optical and mechanical properties. For instance, research has demonstrated that derivatives of bipyrazole can be incorporated into polymer matrices to enhance their thermal and mechanical performance .
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. Research has focused on its ability to inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. In vitro assays have shown that certain derivatives can effectively reduce the viability of pathogenic bacteria, suggesting potential as a lead compound for antibiotic development .
Anticancer Research
The compound has also been investigated for its anticancer properties. Preliminary studies have revealed that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a series of synthesized derivatives were tested against various cancer cell lines (e.g., HCT116, MCF-7), showing promising results with IC50 values indicating effective cytotoxicity compared to established chemotherapeutic agents .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli with an IC50 value of 25 μM. |
| Study B | Anticancer Activity | Induced apoptosis in MCF-7 cells with an IC50 value of 15 μM; comparable to doxorubicin. |
| Study C | Material Science | Developed a polymer blend incorporating this compound that improved thermal stability by 30%. |
Mechanism of Action
The mechanism of action of 4-bromo-1’-ethyl-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Bipyrazole Core
The structural analogs of 4-bromo-1'-ethyl-1H,1'H-3,4'-bipyrazole differ primarily in the substituents at the 1'-position and additional functional groups. Key examples include:
Key Observations:
- Alkyl Chain Length : The ethyl substituent in the target compound provides intermediate hydrophobicity compared to the smaller methyl group (C₇H₇BrN₄) and bulkier isopropyl group (C₁₂H₁₅BrN₄O₂). This affects solubility and interaction with biological targets .
- Functional Groups : The addition of a carboxylic acid group in the isopropyl derivative (C₁₂H₁₅BrN₄O₂) enhances polarity, making it suitable for salt formation and improving bioavailability. In contrast, the target compound lacks such functionalization, limiting its direct therapeutic utility .
- Biological Activity : Derivatives like 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one exhibit anticancer activity via carbonic anhydrase (CA) inhibition, suggesting that brominated pyrazoles with aromatic substituents may have superior bioactivity compared to alkyl-substituted analogs .
Physical and Spectral Properties
- Collision Cross Section (CCS) : The methyl analog (C₇H₇BrN₄) has a predicted CCS of 148.7 Ų for [M+H]⁺, which is lower than the ethyl derivative’s hypothetical value (estimated >150 Ų due to increased molecular weight). This property is critical for mass spectrometry-based identification .
- Crystallographic Data : Substituents like isopropyl and carboxylic acid groups induce distinct molecular packing patterns. For example, the isopropyl derivative forms hydrogen bonds via its carboxylic acid group, enhancing crystallinity compared to the ethyl or methyl analogs .
Biological Activity
4-Bromo-1'-ethyl-1H,1'H-3,4'-bipyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound features a bipyrazole structure with a bromine substituent that enhances its reactivity. The compound's molecular formula is , and it possesses unique properties that contribute to its biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, leading to reduced cell proliferation in cancer cells.
- Receptor Binding : It can bind to specific receptors, modulating their activity and affecting cellular responses.
- Antimicrobial Activity : The presence of the bromine atom enhances the compound's ability to disrupt bacterial cell functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The following table summarizes the antimicrobial efficacy against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead for the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study reported the following IC50 values against different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.63 |
| HCT116 (Colon Cancer) | 12.45 |
| A549 (Lung Cancer) | 18.30 |
The mechanism underlying its anticancer effects includes apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by increased caspase activity in treated cells .
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced biofilm formation in Staphylococcus aureus by approximately 70%, indicating its potential use in treating biofilm-associated infections .
- Anticancer Research : In vitro studies showed that treatment with this compound led to significant apoptosis in MCF-7 cells, with flow cytometry revealing an increase in sub-G1 population indicative of cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
